molecular formula C21H17BrN4 B1666487 N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine CAS No. 300842-64-2

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Cat. No. B1666487
M. Wt: 405.3 g/mol
InChI Key: GXWKSXUPEFVUOO-UHFFFAOYSA-N
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Description

ACC-789, also known as NVP-ACC789 and ZK-202650, is a potent, selective and orally active inhibitor of the VEGF receptor tyrosine kinases with potential anticancer activity.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on its synthesis and crystal structure analysis. For instance, a study by Dumitrascu et al. (2005) discussed the synthesis and X-ray structure of a closely related compound, endo-N-(4-methylphenyl)-3-(4-bromobenzoyl)-1-methyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazine-1,2-dicarboximide (Dumitrascu et al., 2005). This research provides insights into the stereochemistry and regioselectivity of the cycloaddition reactions involved in synthesizing such compounds.

Precursor in Synthesis of Heterocyclic Compounds

  • A study by El-Hashash et al. (2012) highlighted the use of a similar compound, 3-(4-bromobenzoyl)prop-2-enoic acid, as a precursor in synthesizing various heterocycles like pyrimidine, pyrane, pyridine, and phthalazinone derivatives (El-Hashash et al., 2012). This underscores its role in the generation of significant heterocyclic frameworks in medicinal chemistry.

Development of Aromatic Polyamides

  • In a study by Lin et al. (2005), a derivative of the compound was used to synthesize novel aromatic polyamides, highlighting its utility in polymer science. The synthesized polymers displayed desirable properties like solubility in various solvents and high glass transition temperatures (Lin et al., 2005).

Reactions with Heterocyclic Compounds

  • Mustafa et al. (1964) investigated the reactions of 1(2H)-phthalazinones with secondary amines and formaldehyde, leading to the formation of N-Mannich bases and other derivatives (Mustafa et al., 1964). This study contributes to the understanding of the chemical reactivity of phthalazinone derivatives.

Synthesis of Novel Heterocyclic Compounds

  • Research by Khalil et al. (2013) on synthesizing new phthalazine derivatives, connected to amine or N-substituted piperazine, demonstrated the potential of these compounds in medicinal chemistry, particularly as α-adrenoceptor antagonists (Khalil et al., 2013).

properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWKSXUPEFVUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426082
Record name N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

CAS RN

300842-64-2
Record name N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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